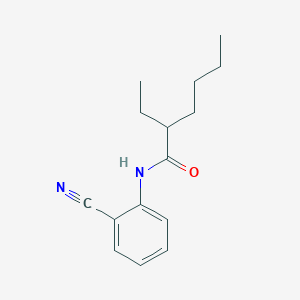

N-(2-cyanophenyl)-2-ethylhexanamide

Description

N-(2-Cyanophenyl)-2-ethylhexanamide is a substituted aromatic amide characterized by a 2-cyanophenyl group attached to a 2-ethylhexanamide backbone. This compound has garnered attention in synthetic organic chemistry due to its utility as a precursor in cascade reactions, particularly in the synthesis of quinoline-2,4-diones under mild, transition metal-free conditions . The synthesis of N-(2-cyanophenyl) acrylamide derivatives typically involves reacting 2-aminobenzonitrile with acryloyl chloride or related acylating agents in the presence of a base like triethylamine, as demonstrated in gram-scale preparations . The 2-ethylhexanamide side chain introduces steric bulk and lipophilicity, which may influence reactivity and solubility compared to simpler acrylamide derivatives.

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C15H20N2O/c1-3-5-8-12(4-2)15(18)17-14-10-7-6-9-13(14)11-16/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,17,18) |

InChI Key |

VNBGLDMDQBQZRD-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC=C1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(2-cyanophenyl)-2-ethylhexanamide can be contextualized against related amides, particularly those with variations in the phenyl substituents or the acyl group. Below is a detailed analysis:

Key Findings

Substituent Effects on Reactivity: The 2-cyano group in this compound acts as an electron-withdrawing group, facilitating radical cyclization reactions to form quinoline-2,4-diones under visible light . In contrast, electron-donating groups like 2-methoxy (as in the nitro-substituted analogue ) may alter reaction pathways or require harsher conditions.

Physicochemical Properties :

- Lipophilicity : The 2-ethylhexanamide side chain increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogues, impacting solubility in polar solvents.

- Thermal Stability : Derivatives with nitro groups (e.g., 2-methoxy-5-nitrophenyl ) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition.

Synthetic Accessibility: this compound benefits from a streamlined synthesis using inexpensive 2-aminobenzonitrile , whereas tert-butyl-substituted analogues require multi-step protocols . The absence of transition metals in its cascade reactions also enhances environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.